N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-4-29-16-7-5-6-14-10-15(22(28)30-19(14)16)20(26)24-18-13(3)23-17-9-8-12(2)11-25(17)21(18)27/h5-11H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJBKYQVMOYCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4C=CC(=CN4C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates features from both pyrido[1,2-a]pyrimidine and chromene scaffolds, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through a review of existing literature, synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 342.36 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of appropriate starting materials to form the pyrido[1,2-a]pyrimidine core.
- Cyclization : Following condensation, cyclization reactions are employed to form the chromene structure.
- Functional Group Modifications : Subsequent modifications introduce the carboxamide and ethoxy groups.
These methods are crucial for optimizing yield and purity while adhering to green chemistry principles.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Case Study : A study showed that derivatives of chromenes exhibited IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM .
Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activity:
- Evaluation Methods : In vitro assays have shown effectiveness against various bacterial strains.
Anti-inflammatory Effects
The pyrido[1,2-a]pyrimidine scaffold is known for anti-inflammatory properties:
- Research Findings : Several studies have linked structural modifications in pyrido compounds with enhanced anti-inflammatory responses.
Structure–Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of N-(2,7-dimethyl-4-oxo...) compounds:
- Substituent Effects : Variations in the ethoxy group can significantly influence bioactivity.
- Positioning of Functional Groups : The positioning of methyl and carboxamide groups affects binding affinity to biological targets.
Data Tables
Here are summarized findings from various studies regarding biological activities:
Comparison with Similar Compounds
Compound 8b ()
- Core: Pyrimidine ring with a cyclohexylamino-phenethyl substituent.
- Key differences : Lacks the fused pyrido-chromene system but includes a methoxy-pyrimidine group.
- Synthesis : Utilized Suzuki-Miyaura coupling, a common method for aryl-aryl bond formation. The target compound may employ similar cross-coupling strategies for chromene attachment.
- Physicochemical Data :
Compound in
- Core : Pyrido[1,2-a]pyrimidin linked to a chromene-triazole system.
- Key differences : Contains a triazole-carboxamide group and fluoro-benzisoxazole substituent instead of ethoxy-methyl groups.
- Crystallographic Data: Torsion angles (e.g., N1–C7–C8–C12 = 105.9°) indicate non-planar conformations, influenced by bulky substituents .
Compound 1l ()
- Core: Tetrahydroimidazo[1,2-a]pyridine with cyano and nitro substituents.
- Key differences : Imidazo ring instead of pyrido-pyrimidine, altering electronic properties.
- Physicochemical Data: Melting point: 243–245°C (higher than pyrimidines, attributed to hydrogen-bonding cyano/nitro groups). ¹³C-NMR: Carbonyl carbons at δ 176.29 and 175.82 ppm, typical for oxo-imidazo systems .
Comparative Analysis of Substituent Effects
Key Observations :
- Ethoxy vs.
- Methyl Substitution : The 2,7-dimethyl groups on the pyrido core likely increase steric hindrance, affecting binding affinity in biological targets.
- Chromene vs.
Methodological Considerations
- Crystallography : SHELX software () is widely used for small-molecule refinement, as seen in and . The target compound’s structure could be resolved similarly, with torsion angles compared to ’s data .
- Spectral Characterization : ¹H/¹³C-NMR and HRMS (e.g., ) are standard for verifying substituent identity and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
